Cas no 6710-62-9 (1-phenylbut-2-yn-1-one)

1-Phenylbut-2-yn-1-one is an organic compound featuring a phenyl group attached to a butynone framework, characterized by its acetylene and ketone functional groups. This structure makes it a versatile intermediate in synthetic organic chemistry, particularly in the formation of heterocycles and conjugated systems. Its triple bond and carbonyl group offer reactivity for nucleophilic additions, cycloadditions, and metal-catalyzed coupling reactions. The compound is useful in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. High purity grades ensure consistent performance in fine chemical synthesis. Proper handling is advised due to its reactivity and potential sensitivity to light or moisture.
1-phenylbut-2-yn-1-one structure
1-phenylbut-2-yn-1-one structure
Product Name:1-phenylbut-2-yn-1-one
CAS No:6710-62-9
MF:C10H8O
MW:144.169922828674
MDL:MFCD19300916
CID:965379
PubChem ID:283638
Update Time:2025-08-05

1-phenylbut-2-yn-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-phenylbut-2-yn-1-one
    • 2-Butynophenone
    • 2-butyn-1-one, 1-phenyl-
    • Butynophenone
    • NSC 138596
    • BS-50179
    • NSC-138596
    • FT-0698791
    • DTXSID90986127
    • 1-Phenyl-2-butyn-1-one
    • SCHEMBL2156158
    • Tetrolophenone
    • 6710-62-9
    • MBQRLNBFWRASNO-UHFFFAOYSA-N
    • MFCD19300916
    • E76353
    • WR4R67X2XR
    • 1-Phenyl-2-butyn-1-one #
    • NSC138596
    • DB-259790
    • MDL: MFCD19300916
    • Inchi: 1S/C10H8O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,1H3
    • InChI Key: MBQRLNBFWRASNO-UHFFFAOYSA-N
    • SMILES: O=C(C#CC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 144.05754
  • Monoisotopic Mass: 144.057514874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.09 g/cm3 (20 ºC)
  • Boiling Point: 133 ºC (12 Torr)
  • Flash Point: 86.4±19.6 ºC,
  • Refractive Index: 1.5687 (589.3 nm 20 ºC)
  • Solubility: Very slightly soluble (0.19 g/l) (25 º C),
  • PSA: 17.07

1-phenylbut-2-yn-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932402-100mg
1-Phenylbut-2-yn-1-one
6710-62-9 95%
100mg
¥459.90 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932402-250mg
1-Phenylbut-2-yn-1-one
6710-62-9 95%
250mg
¥682.20 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P932402-1g
1-Phenylbut-2-yn-1-one
6710-62-9 95%
1g
¥1,705.50 2022-08-31
eNovation Chemicals LLC
Y1010145-1g
1-Phenyl-2-butyn-1-one
6710-62-9 95%
1g
$395 2025-08-06
eNovation Chemicals LLC
Y1010145-5g
1-Phenyl-2-butyn-1-one
6710-62-9 95%
5g
$785 2025-08-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD293932-100mg
1-Phenylbut-2-yn-1-one
6710-62-9 95%
100mg
¥562.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD293932-250mg
1-Phenylbut-2-yn-1-one
6710-62-9 95%
250mg
¥834.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD293932-1g
1-Phenylbut-2-yn-1-one
6710-62-9 95%
1g
¥2085.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD293932-5g
1-Phenylbut-2-yn-1-one
6710-62-9 95%
5g
¥7293.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QT175-50mg
1-phenylbut-2-yn-1-one
6710-62-9 95+%
50mg
272.0CNY 2021-07-15

1-phenylbut-2-yn-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6710-62-9)1-phenylbut-2-yn-1-one
Order Number:A1228232
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:06
Price ($):878/235
Email:sales@amadischem.com

Additional information on 1-phenylbut-2-yn-1-one

1-Phenylbut-2-yn-1-one: A Comprehensive Overview

The compound 1-phenylbut-2-yn-1-one, also known by its CAS number 6710-62-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a phenyl group attached to a butynone backbone, has garnered attention due to its potential in drug discovery, material science, and organic synthesis. Recent advancements in synthetic methodologies and its incorporation into advanced materials have further highlighted its importance in modern chemical research.

1-Phenylbut-2-yn-1-one is an alkyne derivative with a ketone functional group. Its structure consists of a phenyl ring connected to a four-carbon chain, with the triple bond located between the second and third carbons. This arrangement imparts unique electronic and steric properties, making it an attractive substrate for various chemical transformations. The compound's reactivity is influenced by the electron-withdrawing nature of the ketone group, which enhances the electrophilicity of the triple bond, facilitating reactions such as cycloadditions and conjugate additions.

Recent studies have explored the use of 1-phenylbut-2-yn-1-one in the synthesis of bioactive molecules. For instance, researchers have employed this compound as a precursor in the construction of complex natural product analogs. Its ability to undergo enantioselective cyclopropanation reactions has been particularly noteworthy, offering new avenues for the creation of chiral centers in organic molecules. Additionally, its application in click chemistry has been documented, where it serves as a valuable building block for constructing diverse architectures.

The physical and chemical properties of 1-phenylbut-2-yn-1-one are well-documented. It is a crystalline solid with a melting point of approximately 85°C and a boiling point around 135°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands due to the conjugation between the phenyl ring and the triple bond, making it suitable for applications in optoelectronic materials.

In terms of environmental impact, 1-phenylbut-2-yn-1-one has been studied for its biodegradation potential. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, albeit at a moderate rate. This information is crucial for assessing its environmental fate and ensuring sustainable practices in its production and use.

Looking ahead, the demand for 1-phenvlbutyrynone (another name for this compound) is expected to grow due to its increasing use in specialty chemicals and pharmaceutical intermediates. Its role as a key intermediate in the synthesis of anti-inflammatory agents and antiviral compounds underscores its importance in drug development pipelines.

In conclusion, 1-phenvlbutyrynone (CAS No: 6710629) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, reactivity, and diverse applications continue to make it an indispensable compound in both academic research and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6710-62-9)1-phenylbut-2-yn-1-one
A1228232
Purity:99%/99%
Quantity:5g/1g
Price ($):878/235
Email